

# An In-depth Technical Guide to Las17 Localization in Yeast Cells

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This guide provides a comprehensive technical overview of the localization of **Las17**, the *Saccharomyces cerevisiae* homolog of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin polymerization during endocytosis. Understanding the precise spatiotemporal control of **Las17** is critical for elucidating the mechanisms of cellular trafficking and identifying potential targets for therapeutic intervention.

## Introduction to Las17 and its Role in Endocytosis

**Las17** is an essential protein in budding yeast that plays a pivotal role in the initiation of actin polymerization at sites of endocytosis. As a nucleation-promoting factor (NPF), it activates the Arp2/3 complex, leading to the formation of a branched actin network that provides the force for plasma membrane invagination and vesicle scission.[1][2] Mutants of **LAS17** exhibit severe defects in endocytosis, actin cytoskeleton organization, and cell growth.[3][4]

**Las17** is a multidomain protein containing an N-terminal WASp Homology 1 (WH1) domain, a central proline-rich region (PRR), and a C-terminal Verprolin-homology, Cofilin-homology/Connecting, and Acidic (VCA) domain. These domains mediate interactions with a

multitude of proteins, ensuring its precise recruitment, localization, and activation at the right time and place.

## Localization of Las17 at Endocytic Patches

**Las17** localizes to dynamic cortical patches at the plasma membrane, which are the sites of clathrin-mediated endocytosis.[5] Live-cell imaging studies have revealed that **Las17** is recruited to these endocytic sites relatively early in the process, preceding the burst of actin polymerization. Super-resolution microscopy has provided a more detailed view, showing that **Las17** and other NPFs like Bzz1 and Vrp1 form ring-like structures with an average radius of approximately 70 nm at the endocytic site before actin polymerization commences.

The recruitment and maintenance of **Las17** at these sites are tightly regulated through its interactions with various endocytic proteins.

## Quantitative Analysis of Las17 at Endocytic Sites

Quantitative data is crucial for a precise understanding of the molecular events during endocytosis. The following tables summarize key quantitative parameters related to **Las17** localization and dynamics.

Parameter	Value	Reference
Median Abundance	2743 ± 1007 molecules/cell	
Mean Maximum Number at Endocytic Sites	102 ± 30 molecules	

Table 1: **Las17** Protein Abundance in Yeast Cells. This table provides the estimated number of **Las17** molecules per yeast cell and the average maximum number of molecules recruited to a single endocytic site.

Condition	Sla1-GFP Lifetime (s)	Las17-GFP Lifetime (s)	Abp1-GFP Lifetime (s)
Wild-type	22.0 ± 5.6	Not specified in source	Not specified in source
$\Delta$ ysc84	Reduced	Reduced	Reduced
Wild-type (untreated)	Not specified in source	~37	Not specified in source
QD-treated	Not specified in source	~37	Not specified in source

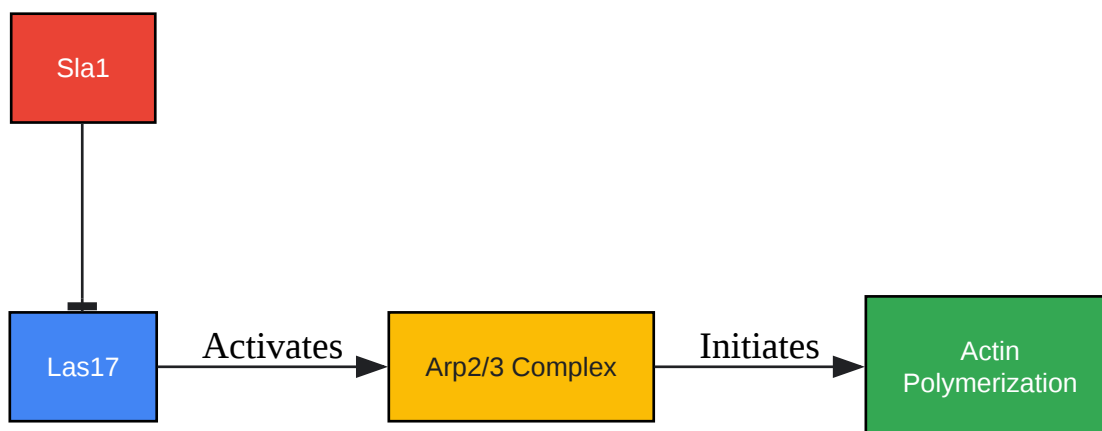
Table 2: Dynamics of Endocytic Patch Components. This table shows the mean lifetime of different fluorescently-tagged endocytic proteins at the plasma membrane in wild-type and mutant cells, or under specific treatment conditions. Data for **Las17** lifetime in the absence of Ysc84 is described as "reduced" without a specific value in the cited source.

## Key Signaling Pathways Involving Las17

The function of **Las17** is governed by a complex network of protein-protein interactions that regulate its recruitment, activation, and turnover at endocytic sites.

### The Las17-Sla1 Interaction and Inhibition

**Las17** is recruited to endocytic sites approximately 20 seconds before the onset of actin polymerization. During this time, it is kept in an inactive state through its interaction with Sla1, a clathrin adaptor protein. Sla1 binds directly to the polyproline region of **Las17**, and this interaction is crucial for inhibiting its NPF activity until the appropriate time.

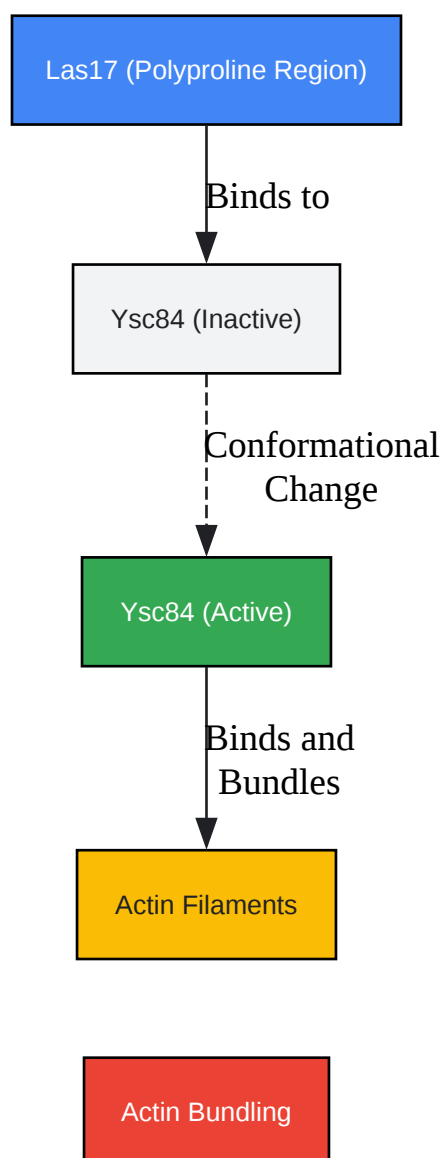


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Early regulation of **Las17** activity by Sla1.

## Activation of **Las17** by Ysc84

The activation of **Las17**'s actin-bundling activity is mediated by Ysc84. Full-length Ysc84 alone does not bind actin, but upon interaction with a specific motif within the polyproline region of **Las17**, Ysc84 is activated and can then bind and bundle actin filaments. This interaction is crucial for the inward movement of endocytic vesicles.

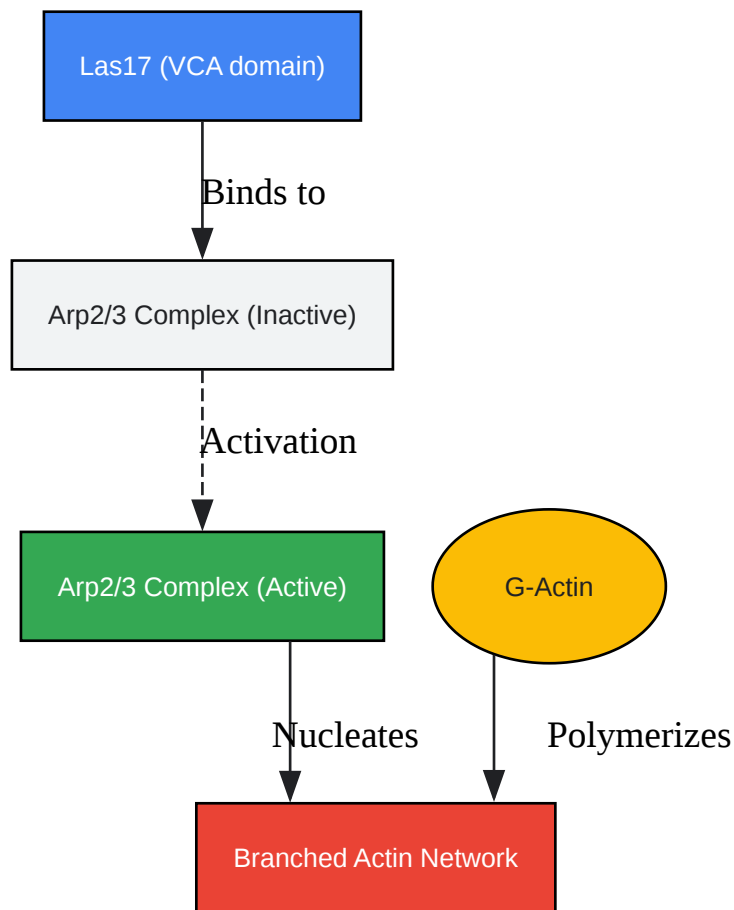


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Activation of Ysc84 by **Las17** to promote actin bundling.

## Las17 and the Arp2/3 Complex

The primary function of **Las17** is to activate the Arp2/3 complex. The C-terminal VCA domain of **Las17** binds to the Arp2/3 complex, inducing a conformational change that enables the complex to nucleate new actin filaments from the sides of existing filaments, leading to a branched actin network. Both of the **Las17**-binding sites on the Arp2/3 complex are important for the assembly of a functional endocytic actin network.



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**Las17**-mediated activation of the Arp2/3 complex.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to study **Las17** localization and function.

### Live-Cell Fluorescence Microscopy

Live-cell imaging is essential for observing the dynamic localization of **Las17** in real-time.

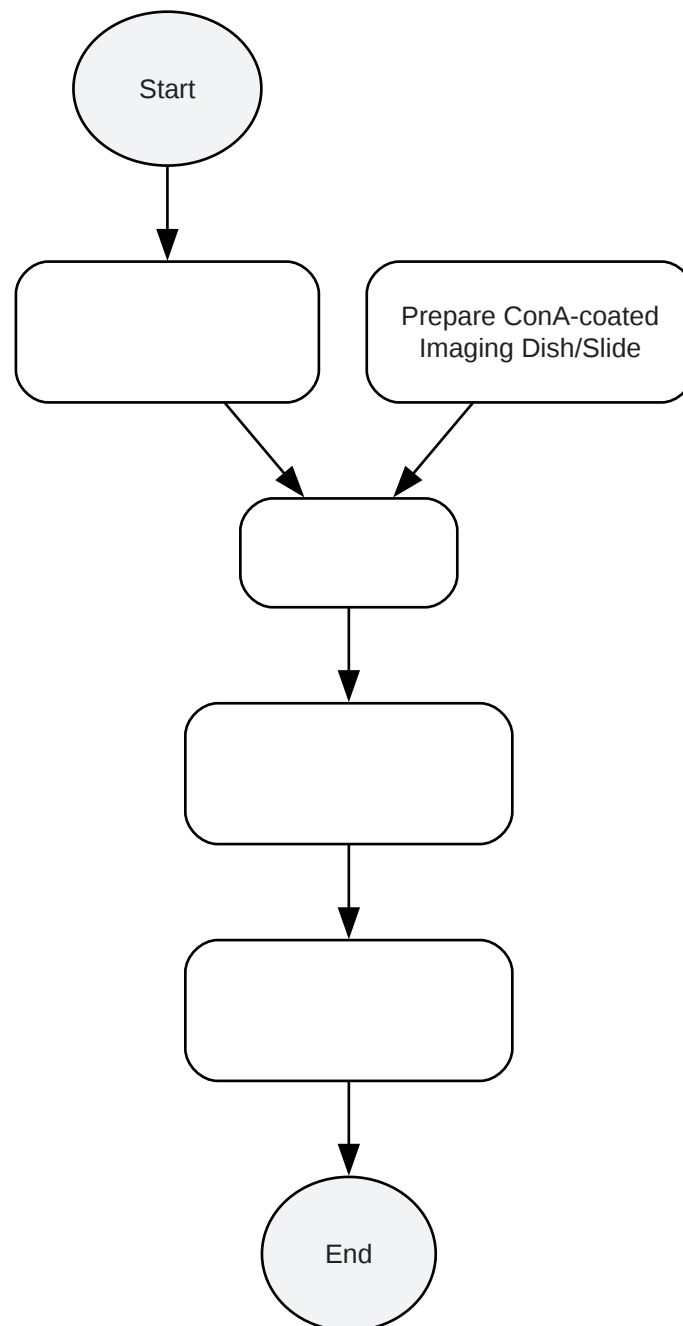
Objective: To visualize the recruitment and dynamics of GFP-tagged **Las17** at endocytic patches in living yeast cells.

Materials:

- Yeast strain expressing **Las17**-GFP from its endogenous promoter.
- Synthetic complete (SC) or Yeast Peptone Dextrose (YPD) liquid media.
- Concanavalin A solution (1 mg/mL in water).
- Glass-bottom dishes or microscope slides and coverslips.
- Fluorescence microscope with a high-numerical-aperture objective (e.g., 100x/1.4 NA), appropriate filter sets for GFP, and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

- Grow yeast cells overnight in liquid media at 30°C with shaking.
- The next day, dilute the overnight culture into fresh media and grow to early- or mid-log phase (OD600  $\approx$  0.2-0.5).
- Coat the glass surface of the imaging dish or slide with Concanavalin A solution for 5-10 minutes, then aspirate the excess and allow it to air dry. This will immobilize the cells.
- Add a small volume (e.g., 2-5  $\mu$ L) of the cell culture onto the coated surface and allow the cells to adhere for 5-10 minutes.
- Gently add fresh media to the dish or place a coverslip over the cells on the slide.
- Image the cells using the fluorescence microscope. Acquire time-lapse series (e.g., one frame every 1-2 seconds) to observe the dynamics of **Las17**-GFP patches.
- Analyze the images using software such as ImageJ/Fiji to quantify patch lifetimes, fluorescence intensities, and movement.



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Workflow for live-cell imaging of **Las17**-GFP.

## Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

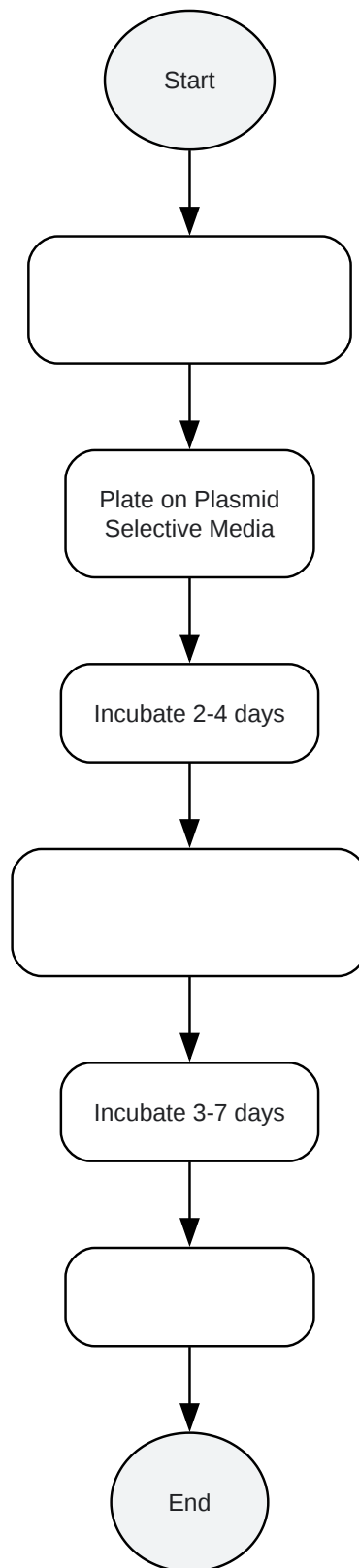
Objective: To test for a direct interaction between **Las17** and a protein of interest (e.g., Ysc84).

## Materials:

- Yeast two-hybrid reporter strain (e.g., PJ69-4A).
- Bait plasmid (e.g., pGBD) containing a fusion of the GAL4 DNA-binding domain (BD) to **LAS17**.
- Prey plasmid (e.g., pGAD) containing a fusion of the GAL4 activation domain (AD) to the gene of interest.
- Appropriate selective media (e.g., SC lacking leucine and tryptophan for plasmid selection, and SC lacking histidine and adenine for interaction selection).
- $\beta$ -galactosidase assay reagents (optional, for quantitative analysis).

## Procedure:

- Co-transform the yeast reporter strain with the bait (BD-**Las17**) and prey (AD-ProteinX) plasmids.
- Plate the transformed cells on media selecting for the presence of both plasmids (e.g., SC-Leu-Trp).
- Incubate at 30°C for 2-4 days until colonies appear.
- Replica-plate the colonies onto media selecting for an interaction (e.g., SC-Leu-Trp-His and SC-Leu-Trp-Ade).
- Incubate at 30°C for 3-7 days and score for growth. Growth on the selective media indicates a positive interaction.
- (Optional) Perform a  $\beta$ -galactosidase filter lift assay or a liquid culture assay to quantify the strength of the interaction.



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Yeast two-hybrid experimental workflow.

## GST Pull-Down Assay

This in vitro assay is used to confirm direct physical interactions between proteins.

Objective: To determine if a GST-tagged **Las17** fragment can pull down an interacting protein from a cell lysate or a purified protein solution.

Materials:

- Purified GST-**Las17** fusion protein and GST alone (as a negative control).
- Glutathione-agarose or magnetic beads.
- Yeast cell lysate containing the protein of interest or a purified solution of the protein.
- Binding and wash buffers.
- Elution buffer (containing reduced glutathione).
- SDS-PAGE and Western blotting reagents.

Procedure:

- Incubate the GST-**Las17** and GST proteins with glutathione beads to immobilize them.
- Wash the beads to remove unbound protein.
- Incubate the beads with the cell lysate or purified protein solution containing the potential interacting partner.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins from the beads using elution buffer.
- Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to detect its presence in the GST-**Las17** pull-down but not in the GST control.

## Pyrene-Actin Polymerization Assay

This assay measures the effect of proteins on the kinetics of actin polymerization.

Objective: To determine the effect of **Las17** and its interacting partners on Arp2/3 complex-mediated actin polymerization.

Materials:

- Monomeric actin (with a fraction labeled with pyrene).
- Purified Arp2/3 complex.
- Purified **Las17** protein or fragments.
- Polymerization buffer.
- Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407 nm).

Procedure:

- Prepare a reaction mix containing G-actin (with 5-10% pyrene-labeled actin) in G-buffer.
- Add the proteins to be tested (e.g., Arp2/3 complex, **Las17**) to the reaction mix.
- Initiate polymerization by adding polymerization buffer.
- Immediately place the sample in the fluorometer and record the increase in pyrene fluorescence over time. The fluorescence increases as pyrene-labeled G-actin is incorporated into F-actin polymers.
- Plot fluorescence intensity versus time to obtain polymerization curves. Analyze these curves to determine polymerization rates and lag times.

## Conclusion

**Las17** is a central hub in the regulation of actin dynamics during endocytosis in yeast. Its precise localization to cortical patches is a highly regulated process involving a network of

protein interactions that control its recruitment, activity, and spatial organization. Quantitative and super-resolution microscopy have provided unprecedented insights into the molecular architecture of the endocytic machinery, revealing a highly organized and dynamic complex. The experimental protocols outlined in this guide provide a robust framework for further investigation into the intricate mechanisms governing **Las17** function, which will undoubtedly contribute to a deeper understanding of endocytosis and related cellular processes, with potential implications for drug development targeting these pathways.

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